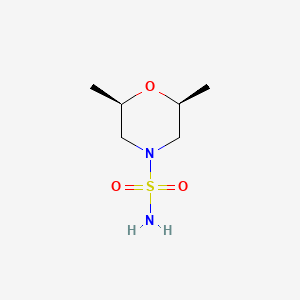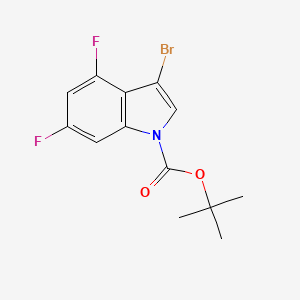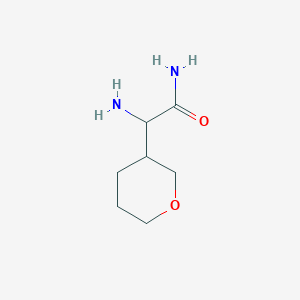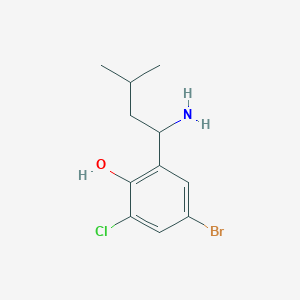
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol is a synthetic organic compound with a complex structure It contains a phenol group substituted with bromine and chlorine atoms, as well as an amino group attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenol derivative, followed by the introduction of the amino-alkyl group through nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the amino-alkyl chain.
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the amino group can participate in ionic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: A related compound with a similar amino-alkyl structure.
4-Bromo-2-chlorophenol: Shares the phenol core with bromine and chlorine substituents.
Methylhexanamine: Contains an amino group attached to a branched alkyl chain.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-bromo-6-chlorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C11H15BrClNO/c1-6(2)3-10(14)8-4-7(12)5-9(13)11(8)15/h4-6,10,15H,3,14H2,1-2H3 |
InChI Key |
QCIAONJRTIDJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C(=CC(=C1)Br)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


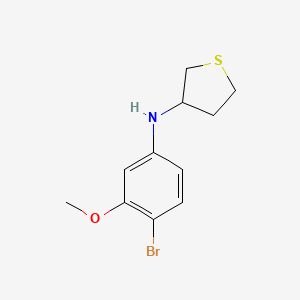



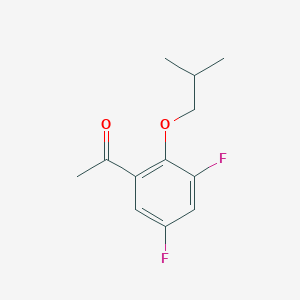
![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

